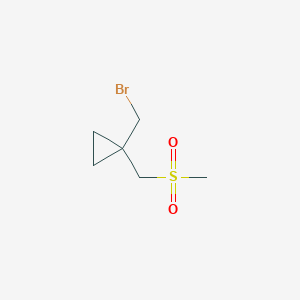

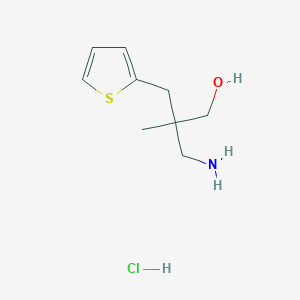

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane

Descripción general

Descripción

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane, also known as BMMC, is an organic compound with a cyclopropane ring structure. It is a colorless, volatile liquid with a low boiling point of 33°C and a characteristic odor. BMMC has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the synthesis of pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Pheromone Synthesis : This compound is used in the synthesis of racemic ipsenol and ipsdienol, components of the Ips typographus L. European spruce spark beetle pheromone. This involves cyclopropanation of ethyl 3-chloropropanoate and subsequent cleavage of the intermediate 1-(2-chloroethyl)cyclopropyl methanesulfonate to produce 2-bromomethyl-4-chlorobut-1-ene (Matyushenkov & Kulinkovich, 2006).

Cyclopropane Derivatives : A method for synthesizing substituted cyclopropanes was developed, utilizing 4-bromomethyl-2H-chromen-2-one/quinolin-2(1H)-ones, aromatic aldehydes, and activated nitriles. The reaction is diastereoselective and high yielding (Anand et al., 2016).

Molecular Spectroscopy : Infrared and Raman spectra of (bromomethyl)cyclopropane reveal the existence of an equilibrium mixture of gauche and cis conformers, with the gauche form being more stable (Wurrey et al., 1982).

Chemical Properties and Reactions

Conformational Analysis : Studies on the microwave spectrum of gaseous bromomethyl cyclopropane provided insights into its conformational properties (Mohammadi & Brooks, 1979).

Cyclopropanation Reactions : Ethyl dimethylsulfonium acetate bromide, used in cyclopropanation reactions, produces exclusively exo adducts when reacting with α, β-unsaturated ketones (Collado et al., 1997).

Specific Applications in Organic Chemistry

Synthesis of Gem-Bromochlorocyclopropanes : Utilizing dibromomethane, phenyltrichloromethane trichloride, and alkenes, substituted 1-bromo-1-chlorocyclopropanes can be synthesized in the presence of aqueous potassium hydroxide and tetrabutylammonium hydrogen sulfate as a catalyst (Balcerzak & Jończyk, 1991).

Electron Transfer Reactions : Cyclopropanone acetals react with arylmethyl methanesulfonates to generate β-keto radical species, which are useful in carbon-carbon bond formation (Abe & Oku, 1994).

Propiedades

IUPAC Name |

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2S/c1-10(8,9)5-6(4-7)2-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXUNLPFKDPLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)